molecular formula C14H11ClN2O2S B1610215 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole CAS No. 214147-57-6

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole

Cat. No.: B1610215
CAS No.: 214147-57-6
M. Wt: 306.8 g/mol
InChI Key: JROMRQKWMIBUED-UHFFFAOYSA-N
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Description

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a toluene-4-sulfonyl group, and a benzoimidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole typically involves the reaction of 2-chlorobenzimidazole with toluene-4-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Industrial production may also incorporate advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical structure.

    Electrophilic Aromatic Substitution: The aromatic ring in the benzoimidazole moiety can undergo electrophilic substitution reactions, introducing new functional groups onto the ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoimidazole derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(toluene-4-sulfonyl)-vinyl-benzamide
  • 2-Chloro-1-(toluene-4-sulfonyl)-methyl-benzene
  • 2-Chloro-1-(toluene-4-sulfonyl)-ethyl-benzene

Uniqueness

2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole is unique due to its specific combination of functional groups and the benzoimidazole ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activities.

Properties

IUPAC Name

2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMRQKWMIBUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447434
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214147-57-6
Record name 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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